4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

Lipophilicity Medicinal Chemistry ADME

Researchers developing kinase inhibitor libraries face limited synthetic versatility with standard quinazoline building blocks. This dual-heterocyclic intermediate provides a reactive 4-chloro handle for rapid SₙAr diversification. • Introduce amine, ether, or thioether diversity at the 4-position for c-Met, EGFR, and VEGFR kinase SAR exploration • Rigid quinazoline-quinoline core provides extended aromatic system for ATP-binding pocket engagement • cLogP ~4.8 ensures favorable cell permeability for cell-active chemical probe development

Molecular Formula C18H10ClN3O
Molecular Weight 319.748
CAS No. 1797996-68-9
Cat. No. B565940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
CAS1797996-68-9
Molecular FormulaC18H10ClN3O
Molecular Weight319.748
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl
InChIInChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H
InChIKeyJTVGKEKUOUELJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone – Dual-Heterocycle Building Block


(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS: 1797996-68-9, molecular formula: C₁₈H₁₀ClN₃O) is a synthetic building block characterized by a quinazoline ring with a reactive 4-chloro substituent, linked via a methanone bridge to a quinoline moiety . This dual-heterocyclic architecture places it within the broader class of quinazoline-quinoline hybrids, a scaffold recognized in patent literature for potential kinase inhibitory activity [1][2]. As a research chemical offered at purities typically ≥95% , it serves primarily as a versatile intermediate for synthesizing novel drug candidates and exploring structure-activity relationships (SAR) in medicinal chemistry.

(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone: 4-Chloro Substituent Specificity


Generic substitution with other quinazoline or quinoline derivatives is not feasible due to the compound's unique combination of a 4-chloro substituent and a quinoline carbonyl linkage. The 4-chloro group on the quinazoline ring is a critical reactive handle for nucleophilic aromatic substitution (SₙAr), enabling targeted diversification that is impossible with analogous 4-hydroxy or unsubstituted variants . Furthermore, the dual heterocyclic architecture, as noted in related patents, is essential for achieving specific binding interactions with biological targets such as c-Met and EGFR kinases [1][2]. Substituting a simpler quinazoline or a quinoline alone would forfeit this privileged scaffold geometry and the crucial synthetic versatility of the chloro leaving group, fundamentally altering both the chemical reactivity and the potential for structure-activity relationship (SAR) development.

(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone vs. Key Analogs


Lipophilicity Difference: 4-Chloro vs. 4-Hydroxy Substitution

The substitution of the 4-position on the quinazoline ring from a hydroxyl group to a chlorine atom results in a substantial, quantifiable increase in lipophilicity, a critical factor for passive membrane permeability and oral bioavailability . This analysis compares the computed LogP (cLogP) of the target compound with its direct 4-hydroxy analog, (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone.

Lipophilicity Medicinal Chemistry ADME

SNAr Reactivity Advantage of the 4-Chloro Substituent

The 4-chloro substituent on the quinazoline ring is a potent electrophile for nucleophilic aromatic substitution (SₙAr), enabling facile diversification into a library of 4-amino or 4-alkoxy derivatives. In contrast, the 4-hydroxy analog, which exists predominantly as the 4-oxo (quinazolinone) tautomer, lacks this reactivity and requires harsh conditions for modification [1].

Organic Synthesis Building Block Derivatization

Quinazoline-Quinoline Hybrids as a Privileged Kinase Scaffold

Patent literature demonstrates a clear and sustained preference for compounds containing both quinazoline and quinoline moieties for inhibiting clinically relevant kinases. While no direct IC₅₀ data is available for this specific building block, its core scaffold is explicitly claimed in multiple patents targeting c-Met, EGFR, and other kinases, establishing its value as a privileged scaffold for medicinal chemistry programs [1][2].

Kinase Inhibition Medicinal Chemistry Scaffold Hopping

(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone: Key Applications


Hit-to-Lead & Lead Optimization for Kinase Inhibitors

Based on its established scaffold privilege for kinase inhibition [1][2], this building block is ideal for rapidly generating focused libraries of novel kinase inhibitors. The 4-chloro substituent serves as a versatile handle for introducing amine, ether, or thioether diversity [3], allowing medicinal chemists to explore SAR around the solvent-exposed region of the ATP-binding pocket in kinases like c-Met, EGFR, and VEGFR. This enables efficient optimization of potency, selectivity, and ADME properties.

Chemical Probes for Target Validation

The dual quinazoline-quinoline core provides a rigid, extended aromatic system that can engage a variety of biological targets. The increased lipophilicity of the 4-chloro derivative (cLogP ~4.8) is advantageous for cell permeability, making it a strong starting point for developing cell-active chemical probes. These probes can be used to interrogate novel kinase targets or other protein classes where a planar, hydrophobic scaffold is beneficial for target engagement.

Me-Too & Fast-Follower Drug Candidates

Given the extensive patent literature covering this scaffold [1][2], the compound is a valuable intermediate for the rapid synthesis of analogs of known quinazoline-based drugs (e.g., gefitinib, erlotinib) or for exploring novel intellectual property space around the quinazoline-quinoline chemotype. The direct comparison to the 4-hydroxy analog highlights its superior synthetic utility for generating diverse IP in a shorter timeline [3].

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